molecular formula C21H21BrN8O3 B11532331 N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11532331
M. Wt: 513.3 g/mol
InChI Key: BUGWQXSLFPJMSL-YDZHTSKRSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the bromine and methyl groups on the phenyl ring, and the morpholine group on the triazine ring, can be achieved through substitution reactions.

    Hydrazine Derivative Formation: The hydrazine derivative can be introduced through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazine and nitrophenyl groups.

    N-(2-BROMO-4-METHYLPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine group.

Uniqueness

The unique combination of functional groups in N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21BrN8O3

Molecular Weight

513.3 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21BrN8O3/c1-14-5-6-18(17(22)11-14)24-19-25-20(27-21(26-19)29-7-9-33-10-8-29)28-23-13-15-3-2-4-16(12-15)30(31)32/h2-6,11-13H,7-10H2,1H3,(H2,24,25,26,27,28)/b23-13+

InChI Key

BUGWQXSLFPJMSL-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Br

Origin of Product

United States

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